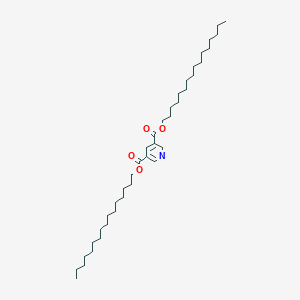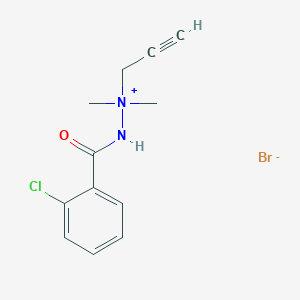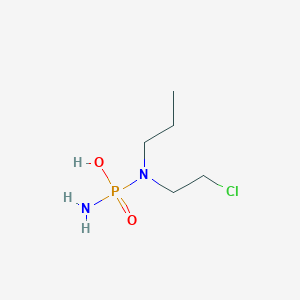![molecular formula C16H19N5O2S B15167787 Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure that includes an ethoxypropyl group, a triazinoindole moiety, and a thioether linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multi-step organic synthesis. The process may start with the preparation of the triazinoindole core, followed by the introduction of the ethoxypropyl group and the acetamide functionality. Common reagents and conditions might include:
Starting Materials: Indole derivatives, triazine derivatives, ethoxypropyl halides.
Reagents: Base (e.g., sodium hydride), solvents (e.g., dimethylformamide), catalysts (e.g., palladium catalysts).
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), specific temperature control.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of the triazine ring or other reducible groups.
Substitution: Nucleophilic substitution reactions at the ethoxypropyl group or the indole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide functionality.
Triazinoindole derivatives: Compounds with the triazinoindole core structure.
Thioether compounds: Molecules containing thioether linkages.
Uniqueness
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C16H19N5O2S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-(3-ethoxypropyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-9-5-8-17-13(22)10-24-16-19-15-14(20-21-16)11-6-3-4-7-12(11)18-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,22)(H,18,19,21) |
InChIキー |
DDSULSLYFFTFCA-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)

![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)



![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)

![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)


